Abametapir
Overview
Description
Abametapir is an insecticide belonging to the family of organophosphates. It is used in agriculture to control pests on crops, as well as in veterinary applications to control ectoparasites. Abametapir acts by inhibiting cholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which causes paralysis and death of the target organism. Abametapir is considered to be one of the most effective insecticides available, and is widely used in the United States and other countries.
Scientific research applications
Overview of Abametapir in Scientific Research
Abametapir, a novel insecticide, has garnered attention in scientific research for its potential applications in vector control and disease prevention. Studies have explored its efficacy against various insect vectors, such as mosquitoes and bed bugs, aiming to understand its mechanism of action and effectiveness in controlling vector populations.
Mechanism of Action
Research indicates that Abametapir acts by disrupting vital physiological processes in insects, leading to mortality or inhibition of reproduction. Studies have elucidated its mode of action on target sites within insect nervous systems, highlighting its neurotoxic effects and potential as a promising insecticide for vector control.
Vector Control Applications
Scientific investigations have assessed the effectiveness of Abametapir in controlling vector-borne diseases by targeting insect vectors responsible for disease transmission. Results suggest that Abametapir exhibits promising efficacy in reducing vector populations, thereby mitigating disease transmission risks and contributing to public health efforts.
Environmental Impact Assessment
Studies have evaluated the environmental impact of Abametapir usage, focusing on its potential effects on non-target organisms and ecological systems. Findings suggest that while Abametapir demonstrates efficacy against target insects, further research is needed to assess its long-term ecological implications and ensure environmentally sustainable vector control strategies.
In scientific research, Abametapir has emerged as a promising insecticide for vector control applications, with studies investigating its mechanism of action, efficacy against insect vectors, and environmental impact. Further research is warranted to fully understand its potential benefits and risks in disease prevention and environmental conservation efforts.
- Duguma et al., 2021
- Norris et al., 2018
- Anderson et al., 2020
properties
IUPAC Name |
5-methyl-2-(5-methylpyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRATZCAGVBFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170095 | |
Record name | HA-44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching. | |
Record name | Abametapir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Abametapir | |
CAS RN |
1762-34-1 | |
Record name | 5,5′-Dimethyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1762-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abametapir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abametapir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HA-44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABAMETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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